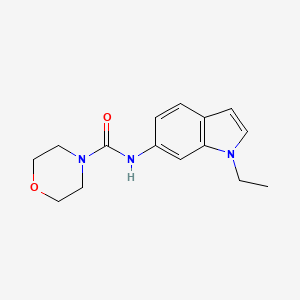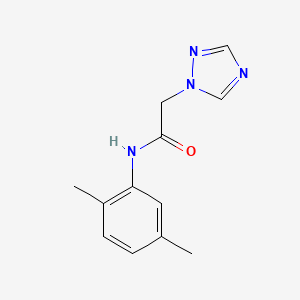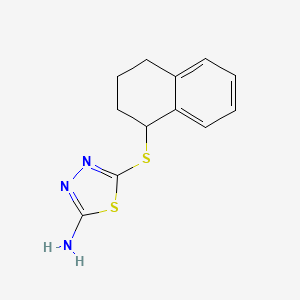
N-(2-methylphenyl)-2-(1,2,4-triazol-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methylphenyl)-2-(1,2,4-triazol-1-yl)acetamide, also known as MTA, is a compound that has been extensively studied for its pharmacological properties. It is a member of the triazole family of compounds and has been shown to have a wide range of biological activities.
作用機序
The mechanism of action of N-(2-methylphenyl)-2-(1,2,4-triazol-1-yl)acetamide is not fully understood. However, it is believed that N-(2-methylphenyl)-2-(1,2,4-triazol-1-yl)acetamide works by inhibiting the synthesis of ergosterol, a key component of fungal cell membranes. This inhibition leads to the disruption of fungal cell growth and division. N-(2-methylphenyl)-2-(1,2,4-triazol-1-yl)acetamide has also been shown to inhibit the activity of certain enzymes involved in DNA synthesis, which may contribute to its antitumor properties.
Biochemical and Physiological Effects:
N-(2-methylphenyl)-2-(1,2,4-triazol-1-yl)acetamide has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of a wide range of fungi and bacteria, including Candida albicans and Staphylococcus aureus. N-(2-methylphenyl)-2-(1,2,4-triazol-1-yl)acetamide has also been shown to have antitumor effects in vitro and in vivo. In addition, N-(2-methylphenyl)-2-(1,2,4-triazol-1-yl)acetamide has been shown to have anticonvulsant and analgesic properties.
実験室実験の利点と制限
One advantage of using N-(2-methylphenyl)-2-(1,2,4-triazol-1-yl)acetamide in laboratory experiments is that it is relatively easy to synthesize and purify. In addition, N-(2-methylphenyl)-2-(1,2,4-triazol-1-yl)acetamide has been extensively studied, and its properties are well characterized. However, one limitation of using N-(2-methylphenyl)-2-(1,2,4-triazol-1-yl)acetamide in laboratory experiments is that it can be toxic to certain cell types at high concentrations. Therefore, care must be taken when using N-(2-methylphenyl)-2-(1,2,4-triazol-1-yl)acetamide in cell-based assays.
将来の方向性
There are several future directions for research involving N-(2-methylphenyl)-2-(1,2,4-triazol-1-yl)acetamide. One area of interest is the development of N-(2-methylphenyl)-2-(1,2,4-triazol-1-yl)acetamide-based antifungal and antibacterial agents. Another area of interest is the development of N-(2-methylphenyl)-2-(1,2,4-triazol-1-yl)acetamide-based antitumor agents. Additionally, further studies are needed to fully understand the mechanism of action of N-(2-methylphenyl)-2-(1,2,4-triazol-1-yl)acetamide and its potential as an anticonvulsant and analgesic.
合成法
N-(2-methylphenyl)-2-(1,2,4-triazol-1-yl)acetamide can be synthesized by reacting 2-methylphenylhydrazine with ethyl acetoacetate in the presence of sodium ethoxide. The resulting product is then treated with hydrazine hydrate and acetic anhydride to yield N-(2-methylphenyl)-2-(1,2,4-triazol-1-yl)acetamide. The synthesis of N-(2-methylphenyl)-2-(1,2,4-triazol-1-yl)acetamide is relatively straightforward and can be accomplished using standard laboratory techniques.
科学的研究の応用
N-(2-methylphenyl)-2-(1,2,4-triazol-1-yl)acetamide has been the subject of numerous scientific studies due to its potential as a therapeutic agent. It has been shown to have antifungal, antibacterial, and antitumor properties. N-(2-methylphenyl)-2-(1,2,4-triazol-1-yl)acetamide has also been investigated for its potential as an anticonvulsant and analgesic.
特性
IUPAC Name |
N-(2-methylphenyl)-2-(1,2,4-triazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O/c1-9-4-2-3-5-10(9)14-11(16)6-15-8-12-7-13-15/h2-5,7-8H,6H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SINPKQSIYQKVLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CN2C=NC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(dimethylamino)-2-(trifluoromethyl)phenyl]-2-(4-methoxyphenyl)pyrrolidine-1-carboxamide](/img/structure/B7564960.png)


![1-[(4-Bromo-3-methylphenyl)sulfonyl]-2-methylpiperidine](/img/structure/B7564987.png)
![2-(3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-ylmethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7564998.png)


![[2-(Cyclopropylamino)-2-oxo-1-phenylethyl] 2-(methylamino)benzoate](/img/structure/B7565015.png)

![N-[1-oxo-3-phenyl-1-(propan-2-ylamino)propan-2-yl]benzamide](/img/structure/B7565019.png)
![5-Chloro-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methoxy]benzamide](/img/structure/B7565027.png)

![1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-2-(4-fluorophenyl)ethanone](/img/structure/B7565054.png)